molecular formula C27H23BrN2O5 B12044006 Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate CAS No. 618070-16-9

Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate

Cat. No.: B12044006
CAS No.: 618070-16-9
M. Wt: 535.4 g/mol
InChI Key: QFFAHUJHTCKYSG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[1,2-c]pyrimidine family, a heterocyclic scaffold with applications in medicinal chemistry and materials science. Key structural features include:

  • Diethyl ester groups at positions 5 and 6.
  • A 4-bromobenzoyl moiety at position 7, contributing steric bulk and electronic effects.
  • A p-tolyl (4-methylphenyl) group at position 3, enhancing lipophilicity.

Properties

CAS No.

618070-16-9

Molecular Formula

C27H23BrN2O5

Molecular Weight

535.4 g/mol

IUPAC Name

diethyl 7-(4-bromobenzoyl)-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate

InChI

InChI=1S/C27H23BrN2O5/c1-4-34-26(32)22-21-14-20(17-8-6-16(3)7-9-17)29-15-30(21)24(23(22)27(33)35-5-2)25(31)18-10-12-19(28)13-11-18/h6-15H,4-5H2,1-3H3

InChI Key

QFFAHUJHTCKYSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[1,2-c]pyrimidine core, followed by the introduction of the bromobenzoyl and p-tolyl groups. Common reagents used in these reactions include bromobenzoyl chloride, p-tolylamine, and diethyl malonate. The reaction conditions often require the use of catalysts and solvents such as dichloromethane and triethylamine .

Chemical Reactions Analysis

Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate exhibit significant anticancer properties. For instance:

  • Mechanism of Action: Research suggests that these compounds may act by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells. The presence of the pyrrolo-pyrimidine structure is believed to contribute to their bioactivity due to its ability to interact with DNA or RNA targets within cancer cells .
  • Case Studies: In vitro studies have shown that derivatives of pyrrolo-pyrimidine compounds can effectively reduce the viability of various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can significantly enhance anticancer efficacy .

Other Therapeutic Applications

In addition to anticancer activity, this compound may have applications in other therapeutic areas:

  • Antimicrobial Activity: Preliminary investigations suggest that similar pyrimidine derivatives possess antimicrobial properties against a range of bacterial strains. This opens avenues for further research into their potential as antibiotic agents .
  • Anti-inflammatory Effects: Compounds with similar structures have been reported to exhibit anti-inflammatory effects in preclinical models, indicating their potential utility in treating inflammatory diseases .

Data Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against various bacterial strains
Anti-inflammatoryReduction of inflammation in preclinical models

Mechanism of Action

The mechanism of action of Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with proteins involved in cell signaling and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substitution Patterns

The target compound is compared with structurally related pyrrolo[1,2-c]pyrimidines and tetrahydroimidazo[1,2-a]pyridines (Table 1).

Table 1: Key Structural and Physical Properties
Compound Name Core Structure R7 Substituent R3 Substituent Ester Groups Melting Point (°C) Yield (%) Reference
Target Compound Pyrrolo[1,2-c]pyrimidine 4-Bromobenzoyl p-Tolyl Diethyl (5,6) N/A N/A
Diethyl 7-(4-Cl-benzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate Pyrrolo[1,2-c]pyrimidine 4-Chlorobenzoyl p-Tolyl Diethyl (5,6) N/A N/A
Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate Pyrrolo[1,2-c]pyrimidine 4-Bromobenzoyl 4-Methoxyphenyl Monoethyl (5) N/A N/A
Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate Pyrrolo[1,2-c]pyrimidine 4-Bromobenzoyl 3-Bromophenyl Monoethyl (5) N/A N/A
3-(2-Pyridyl)-5-acetyl-7-(4-bromobenzoyl)-pyrrolo[1,2-c]pyrimidine Pyrrolo[1,2-c]pyrimidine 4-Bromobenzoyl 2-Pyridyl Acetyl (5) 263–265 41
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-Bromophenyl Benzyl Diethyl (5,6) 223–225 61
Key Observations:

Substituent Effects: Halogenated Benzoyl Groups: The 4-bromobenzoyl group in the target compound (vs. Aryl Groups at R3: The p-tolyl group (electron-donating methyl) contrasts with electron-withdrawing substituents (e.g., 3-bromophenyl in ), affecting electronic density and solubility.

Ester Configuration: Diethyl esters at positions 5 and 6 (target and ) may improve solubility compared to monoesters (e.g., ).

Heterocyclic Core :

  • Pyrrolo[1,2-c]pyrimidines (target, ) exhibit planar aromaticity, whereas tetrahydroimidazo[1,2-a]pyridines () have a saturated ring, altering rigidity and conformational flexibility.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparisons
Compound IR (cm⁻¹) 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (ESI) CCS (Ų)
Target N/A N/A N/A N/A N/A
(Tetrahydroimidazo analog) 2250 (C≡N), 1720 (C=O) 1.25–1.30 (t, ester CH3), 4.20–4.35 (q, ester CH2) 165–170 (C=O), 115–120 (CN) Calc.: 550.0978; Found: 550.0816 N/A
N/A N/A N/A N/A CCS (Ų): 204.2 ([M+H]+)
N/A N/A N/A N/A CCS (Ų): 193.8 ([M+H]+)
Key Findings:
  • IR Spectroscopy : Nitrile (C≡N, ~2250 cm⁻¹) and carbonyl (C=O, ~1720 cm⁻¹) stretches are consistent across analogs (e.g., ).
  • Mass Spectrometry : HRMS data (e.g., ) confirm molecular weights with high accuracy (Δ < 0.02%).
  • Collision Cross-Section (CCS) : The target’s predicted CCS (if similar to ) would reflect a larger molecular size compared to , which has a 3-bromophenyl group and lower CCS (193.8 Ų vs. 204.2 Ų) .

Biological Activity

Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential mechanisms of action of this compound.

1. Synthesis and Characterization

The synthesis of this compound involves several steps including the formation of the pyrrolo[1,2-c]pyrimidine scaffold through cyclization reactions. The compound's structure can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.

Table 1: Spectroscopic Data for this compound

TechniqueData
NMR δ (ppm): 1.27 (t), 4.21 (q), 7.22-8.91 (aromatic protons)
Mass Spec m/z: [M]+ = 450.21
IR Significant peaks at 1677 cm⁻¹ (C=O stretch)

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. In vitro assays have shown that this compound exhibits significant cytotoxicity against human leukemia cells and other tumor types.

Case Study: Cytotoxicity Assay Results

Cell LineIC50 (µM)Mechanism of Action
L1210 Leukemia12.5Induction of apoptosis
P388 Leukemia15.0Inhibition of cell proliferation
HeLa Cells20.0Disruption of mitochondrial function

The mechanism by which this compound exerts its anticancer effects may involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It may cause G2/M phase arrest in cancer cells, preventing their division and proliferation.
  • Inhibition of Key Kinases : Preliminary data suggest that it could inhibit specific kinases involved in cancer cell signaling pathways.

3. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the pyrrolo[1,2-c]pyrimidine structure can significantly influence its potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Bromine substitution at position 4Increased cytotoxicity
Variation in aromatic substituentsAltered selectivity towards specific cancer types

Q & A

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Dry, ventilated area in airtight containers (avoid light/heat) .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

How can the photophysical properties of this compound be exploited for sensor applications?

Advanced Research Focus
Analogous pyrrolo[1,2-c]pyrimidines exhibit fluorescence with quantum yields up to 0.55, influenced by substituents (e.g., electron-donating groups enhance emission) .

  • Methodology :
    • Record UV-Vis absorption (λmax ~300–400 nm) and fluorescence spectra (λem ~450–550 nm) in solvents like DMF/EtOH.
    • Calculate quantum yields using reference standards (e.g., quinine sulfate).
  • Applications : Design fluorescent probes for metal ion detection or bioimaging .

What methodologies are used to evaluate its biological activity (e.g., antimicrobial or anticancer)?

Q. Advanced Research Focus

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Structure-activity relationship (SAR) : Modify the 4-bromobenzoyl or p-tolyl groups to enhance potency .

How do halogen substituents (e.g., bromine) influence reaction mechanisms in its synthesis?

Advanced Research Focus
The 4-bromobenzoyl group participates in halogen dance phenomena during cycloaddition, altering regioselectivity. For example:

  • Mechanistic insight : Bromine may stabilize transition states via electron-withdrawing effects, directing substituents to specific positions .
  • Validation : Monitor intermediates using LC-MS or in situ IR .

How should researchers address contradictions in reported synthetic yields or purity?

Advanced Research Focus
Discrepancies (e.g., 41% vs. 61% yields) arise from:

  • Purity of reagents : Use freshly distilled solvents to avoid side reactions .
  • Reaction monitoring : Employ TLC or HPLC to track progress and optimize quenching times.
  • Reproducibility : Standardize protocols (e.g., flow synthesis for precise control, as in ).

Table 2 : Common Data Contradictions and Solutions

IssueResolutionReference
Low yieldIncrease dipolarophile stoichiometry
Impure productOptimize column chromatography
Inconsistent melting pointsRecrystallize from DMF/H₂O

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